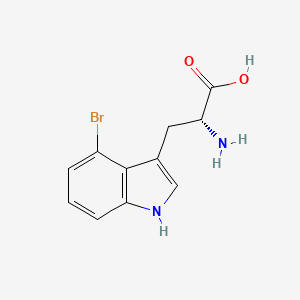

(R)-Acide 2-amino-3-(4-bromo-1H-indol-3-yl)propanoïque

Vue d'ensemble

Description

®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring a brominated indole moiety

Applications De Recherche Scientifique

Propriétés chimiques et structure

“(R)-Acide 2-amino-3-(4-bromo-1H-indol-3-yl)propanoïque” est un composé chimique de formule moléculaire C11H10BrNO2 . Il est également connu sous le nom de “4-BROMO-D-TRYPTOPHANE” et a une masse molaire de 268.11 .

Dérivatisation en chimie analytique

Ce composé a été utilisé dans une nouvelle méthode de chromatographie liquide à ultra haute performance en phase inverse (RP-UHPLC) couplée à la spectrométrie de masse en tandem (MS/MS) pour la détermination du tryptophane (Trp) et de ses dix métabolites dans des échantillons de plasma humain après dérivatisation avec la 2-bromo-4′-nitroacétophénone (BNAP) . Cette méthode offre une approche précise et fiable pour la détermination des métabolites du Trp, qui sont associés à différentes maladies neurodégénératives et troubles neurologiques .

Biofabrication industrielle

Le composé est un dérivé du tryptophane, un acide aminé essentiel. Les dérivés du tryptophane sont divers composés aromatiques produits dans la voie métabolique du tryptophane . Ces dérivés ont une forte valeur ajoutée et sont largement utilisés dans l'industrie chimique, alimentaire, polymérique et pharmaceutique . Ils jouent un rôle important dans le traitement des maladies et l'amélioration de la vie . La méthode de biosynthèse combine le génie métabolique avec la biologie synthétique et la biologie des systèmes, en utilisant la voie de biosynthèse du tryptophane d'Escherichia coli, de Corynebacterium glutamicum et d'autres micro-organismes apparentés pour reconstruire la voie de biosynthèse artificielle .

Maladies neurodégénératives

De nombreux métabolites biologiquement actifs de l'acide aminé essentiel L-tryptophane (Trp) sont associés à différentes maladies neurodégénératives et troubles neurologiques . Des méthodes précises et fiables pour leur détermination sont nécessaires .

Rôle dans la biosynthèse des protéines

Le tryptophane, auquel l'this compound est lié, est l'un des trois acides aminés aromatiques et est le seul acide aminé contenant un cycle indole . Le tryptophane participe non seulement à la biosynthèse et au renouvellement des protéines et des peptides, mais est également absorbé par l'organisme et transformé en une série de petits composés bioactifs multi-effets .

Applications futures potentielles

Compte tenu du rôle du composé dans la biosynthèse du tryptophane et de ses dérivés, il existe un potentiel d'applications futures dans le développement de nouveaux traitements pour les maladies neurodégénératives, l'optimisation des procédés de biofabrication industrielle et la progression des techniques de chimie analytique .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid typically involves the bromination of an indole precursor followed by the introduction of the amino acid side chain. One common method includes:

Bromination of Indole: The indole ring is brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) at room temperature.

Formation of Amino Acid Side Chain: The brominated indole is then subjected to a Strecker synthesis, where it reacts with potassium cyanide (KCN) and ammonium chloride (NH4Cl) to form the corresponding amino nitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods: Industrial production methods for ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of various oxidized derivatives.

Reduction: Reduction of the brominated indole can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.

Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, H2O2 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: NaOCH3 in methanol, KSR in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: Indole-3-ylmethanol derivatives.

Substitution: Indole derivatives with various substituents replacing the bromine atom.

Chemistry:

Organic Synthesis: ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid serves as a valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology:

Biochemical Studies: The compound is used in studies investigating the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.

Medicine:

Drug Development: Due to its structural similarity to tryptophan, ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is explored as a potential lead compound for the development of new therapeutic agents targeting neurological and psychiatric disorders.

Industry:

Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.

Mécanisme D'action

The mechanism of action of ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, including those involved in neurotransmission and signal transduction.

Comparaison Avec Des Composés Similaires

Tryptophan: An essential amino acid with a similar indole structure but lacking the bromine substitution.

5-Bromoindole: A simpler brominated indole derivative without the amino acid side chain.

Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure but different functional groups.

Uniqueness: ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is unique due to its combination of a brominated indole moiety and an amino acid side chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.

Propriétés

IUPAC Name |

(2R)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKIVYVSESEHFZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444494 | |

| Record name | 4-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219943-61-0 | |

| Record name | 4-Bromo-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219943-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1599882.png)

![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)

![Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane](/img/structure/B1599884.png)

![4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599887.png)

![O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B1599895.png)

![4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1599900.png)